4H-1-Benzopyran

Natural Product Chemistry Isomer Abundance Structural Biology

4H-1-Benzopyran (CAS 254-03-5), also known as 4H-chromene, is an organic heterobicyclic compound comprising a benzene ring fused to a heterocyclic pyran ring. It is characterized by the molecular formula C9H8O and a molecular weight of 132.16 g/mol.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 254-03-5
Cat. No. B1219905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran
CAS254-03-5
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C=COC2=CC=CC=C21
InChIInChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2
InChIKeyJCIDEANDDNSHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1-Benzopyran (CAS 254-03-5) Procurement Guide for Research and Industrial Applications


4H-1-Benzopyran (CAS 254-03-5), also known as 4H-chromene, is an organic heterobicyclic compound comprising a benzene ring fused to a heterocyclic pyran ring. It is characterized by the molecular formula C9H8O and a molecular weight of 132.16 g/mol [1][2]. This compound serves as the fundamental parent structure for a broad class of chromene derivatives, which are widely recognized in medicinal chemistry as privileged scaffolds for drug discovery and development [3]. Its chemical structure features a double bond between positions 2 and 3 of the pyran ring, and it exists as one of two tautomeric isomers of benzopyran [4].

Why Generic Substitution Fails: Critical Differentiation of 4H-1-Benzopyran (CAS 254-03-5) from Structural Analogs


4H-1-Benzopyran cannot be substituted generically with its close structural isomer, 2H-1-benzopyran, or related chromane analogs without fundamentally altering the compound's chemical reactivity, biological potential, and synthetic utility. The location of the 'indicated hydrogen'—at position 4 in 4H-1-benzopyran versus position 2 in its tautomer—determines the molecule's electronic configuration and, consequently, its distinct reaction pathways, such as a unique preference for a [1,5] shift over an ene reaction [1][2]. Furthermore, while 4H-chromene is relatively rare in nature compared to its 2H counterpart, its scaffold is explicitly valued in medicinal chemistry for developing Bcl-2 inhibitors with potent apoptotic activity [3][4]. Substituting with the more prevalent 2H-chromene or chromane derivatives would yield compounds with different binding affinities and biological activities, making the selection of the correct 4H-1-benzopyran isomer crucial for research consistency and achieving targeted outcomes.

Quantitative Evidence Guide for 4H-1-Benzopyran (CAS 254-03-5): Key Differentiators for Scientific Selection


Quantifying the Isomer Rarity: Natural Abundance of 4H-Chromene vs. 2H-Chromene

4H-1-Benzopyran exhibits a significantly lower natural abundance compared to its structural isomer, 2H-1-benzopyran. This natural rarity makes the 4H-chromene scaffold a less common and therefore a more distinct target for novel drug discovery and synthetic methodology development. While the literature contains 'vast numbers of papers' on the isolation and synthesis of naturally occurring 2H-chromenes, only a 'few examples' of natural 4H-chromene products have been reported, with only two specific natural compounds isolated and characterized [1]. This paucity of natural occurrence quantifies a clear differentiation point for researchers seeking novel chemical space.

Natural Product Chemistry Isomer Abundance Structural Biology

Enhancing Synthetic Yield: Molecular Sieve Catalyst Method for 4H-Chromene Derivatives

A patented synthetic method for 4H-chromene derivatives demonstrates a significant improvement in yield and operational convenience over prior art. The novel method utilizes a molecular sieve (3Å) catalyst, enabling the reaction to proceed under milder conditions (15-300°C) and achieving yields of approximately 86% for the target 4H-chromene derivatives [1]. In stark contrast, a previous method using ammonium acetate was highly temperature-sensitive and would fail if the temperature was raised slightly from 5-10°C to 15°C. Another prior method using an aluminum oxide (Al2O3) catalyst was limited by low yields [1]. This provides a direct, quantitative advantage for the production of this specific compound class.

Synthetic Methodology Process Chemistry Catalysis

Potency in Apoptosis Induction: Bcl-2 Binding Affinity of a 4H-Chromene Derivative

A specific 4H-chromene derivative, HA14-1, has been identified as a potent binder to the Bcl-2 protein, a key regulator of apoptosis often overexpressed in cancer cells. This compound exhibits a binding affinity with an IC50 of 9 µM for the surface pocket of Bcl-2 [1]. This specific, quantifiable activity against a validated cancer target directly supports the 4H-chromene scaffold as a privileged structure for developing novel anticancer agents. The discovery of this activity prompted the synthesis of numerous analogs to explore structure-activity relationships [1], underscoring the scaffold's value.

Cancer Biology Apoptosis Protein-Protein Interactions

Application Scenarios for 4H-1-Benzopyran (CAS 254-03-5) Based on Evidence-Based Differentiation


Medicinal Chemistry: Developing Novel Bcl-2 Inhibitors for Oncology

As demonstrated by the 9 µM IC50 binding affinity of the 4H-chromene derivative HA14-1 to the Bcl-2 protein [1], this scaffold is an excellent starting point for medicinal chemistry programs focused on discovering novel apoptosis-inducing agents for cancer therapy. Procurement of 4H-1-benzopyran is justified for labs aiming to design, synthesize, and optimize new analogs targeting this validated protein-protein interaction.

Synthetic Methodology & Process Chemistry: Optimizing High-Yield Routes to 4H-Chromenes

The patented synthesis using a molecular sieve catalyst offers a significant advantage in yield (~86%) and process robustness compared to previous methods [1]. This makes 4H-1-benzopyran an ideal substrate or target for process chemistry groups seeking to develop efficient, scalable, and cost-effective synthetic routes for this class of heterocycles, potentially for scale-up and manufacturing.

Natural Product Chemistry: Exploring Underrepresented Chemical Space

Given the documented rarity of the 4H-chromene scaffold in nature relative to its 2H counterpart [1], research into the isolation, synthesis, and bioactivity of natural and natural-like 4H-chromenes represents an opportunity to explore underrepresented chemical space. This is particularly relevant for academic groups and biotechnology companies focused on novel natural product discovery and the development of unique intellectual property.

Technical Documentation Hub

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